molecular formula C11H7ClN4 B12526400 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-

Cat. No.: B12526400
M. Wt: 230.65 g/mol
InChI Key: ZHQYNBXYFUSJPY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a pyrimidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-pyridinamine and 2-chloropyrimidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-pyridinamine with 2-chloropyrimidine under suitable conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Chlorination: The final step involves the introduction of a chlorine atom at the 5-position of the pyrrolo[2,3-b]pyridine core. This can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity. The presence of the chlorine atom and the pyrimidinyl group enhances its potential as a kinase inhibitor and its utility in medicinal chemistry .

Properties

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

5-chloro-3-pyrimidin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H7ClN4/c12-7-4-8-9(6-16-10(8)15-5-7)11-13-2-1-3-14-11/h1-6H,(H,15,16)

InChI Key

ZHQYNBXYFUSJPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=CNC3=C2C=C(C=N3)Cl

Origin of Product

United States

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